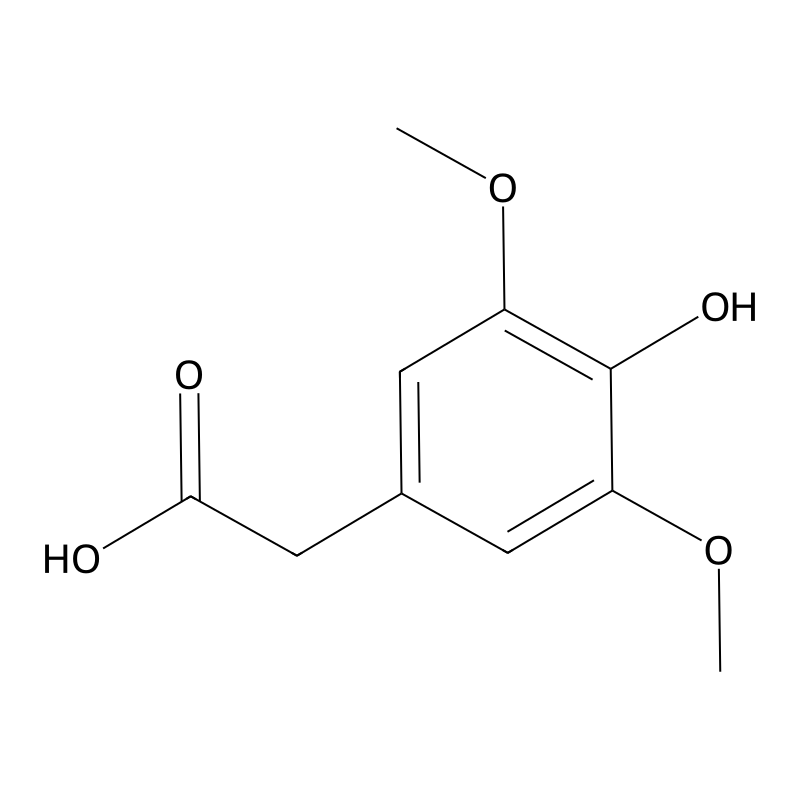

3,5-Dimethoxy-4-hydroxyphenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3,5-Dimethoxy-4-hydroxyphenylacetic acid can be synthesized through various methods, with some common approaches involving the condensation of vanillin and various precursors, followed by subsequent transformations. Research articles detail these procedures, providing guidance for researchers aiming to synthesize this compound for further investigation. [, ]

Potential Biological Activities:

Studies have explored the potential biological activities of 3,5-dimethoxy-4-hydroxyphenylacetic acid, although the research is currently limited.

Antioxidant properties

Some research suggests that the compound might possess antioxidant properties. However, further studies are needed to elucidate the mechanisms and potential applications of this activity. []

Enzyme inhibition

Limited research indicates that 3,5-dimethoxy-4-hydroxyphenylacetic acid might inhibit specific enzymes, but more research is needed to confirm these findings and explore the potential implications. []

3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as homosyringic acid, is an organic compound with the molecular formula and a molecular weight of approximately 212.20 g/mol. This compound features a phenolic structure with two methoxy groups and a hydroxyl group attached to a phenylacetic acid backbone. Its IUPAC name is 2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid, and it is recognized by its CAS Registry Number 4385-56-2. The compound appears as a white to off-white crystalline powder with a melting point ranging from 127°C to 131°C .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

- Methylation: The hydroxyl group may also be methylated using methylating agents like dimethyl sulfate.

- Reduction: The carbonyl group in the acetic acid moiety can be reduced to yield alcohols.

These reactions are significant for synthesizing derivatives with varied biological activities.

Research indicates that 3,5-Dimethoxy-4-hydroxyphenylacetic acid exhibits several biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects: Studies suggest that this compound can inhibit inflammatory pathways, making it a candidate for anti-inflammatory therapies.

- Neuroprotective Effects: There is evidence that homosyringic acid may protect neuronal cells from damage caused by neurotoxic agents.

These properties make it of interest in pharmacological research and potential therapeutic applications.

The synthesis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid can be achieved through several methods:

- Starting from Vanillin: A common synthetic route involves the reaction of vanillin with malonic acid derivatives in the presence of a base, followed by hydrolysis and methylation steps.

- Phenolic Hydroxylation: Another method includes the hydroxylation of 3,5-dimethoxytoluene using oxidizing agents under controlled conditions.

- Total Synthesis: More complex synthetic routes may involve multi-step organic synthesis techniques including protection-deprotection strategies and coupling reactions.

These methods highlight the versatility in producing this compound for research and industrial purposes.

3,5-Dimethoxy-4-hydroxyphenylacetic acid has several applications across different fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored as a potential therapeutic agent for various diseases.

- Food Industry: It may serve as a natural preservative or flavoring agent due to its phenolic structure.

- Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations aimed at skin protection.

The compound's versatility allows it to be utilized in multiple sectors effectively.

Interaction studies involving 3,5-Dimethoxy-4-hydroxyphenylacetic acid have focused on its synergistic effects with other compounds:

Understanding these interactions is crucial for developing effective therapeutic strategies.

Similar Compounds

Several compounds share structural similarities with 3,5-Dimethoxy-4-hydroxyphenylacetic acid. Here are some examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Syringic Acid | C9H10O5 | Lacks the acetic acid side chain |

| 4-Hydroxybenzoic Acid | C7H6O3 | Simpler structure with no methoxy groups |

| Caffeic Acid | C9H10O3 | Contains a double bond between carbon atoms |

| Ferulic Acid | C10H10O4 | Contains an additional double bond |

These compounds exhibit various biological activities and potential applications but differ in their specific functional groups and properties.

The uniqueness of 3,5-Dimethoxy-4-hydroxyphenylacetic acid lies in its specific combination of methoxy and hydroxyl groups along with the phenylacetic acid backbone, contributing to its distinct biological activities and applications.

XLogP3

GHS Hazard Statements

H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant